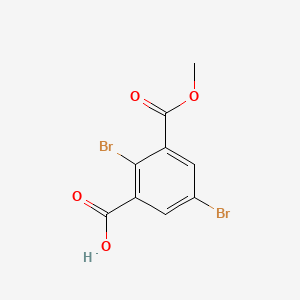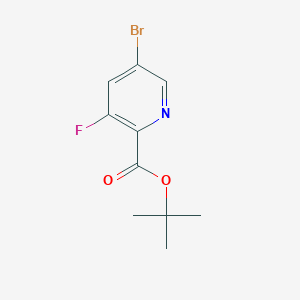
tert-Butyl 5-bromo-3-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-fluoropicolinate typically involves the reaction of 5-bromo-3-fluoropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-3-fluoropicolinate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products:
Scientific Research Applications
tert-Butyl 5-bromo-3-fluoropicolinate is widely used in various fields of scientific research due to its unique chemical properties :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-3-fluoropicolinate exerts its effects involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The exact pathways and targets depend on the specific application and conditions used.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5-fluoropicolinate
- tert-Butyl 5-chloro-3-fluoropicolinate
Comparison: tert-Butyl 5-bromo-3-fluoropicolinate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity compared to similar compounds . The combination of these halogens allows for a wider range of chemical transformations and applications.
Properties
Molecular Formula |
C10H11BrFNO2 |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |
InChI Key |
MPZKAZGVSJAYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


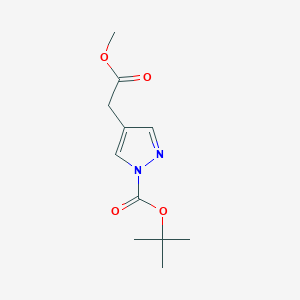


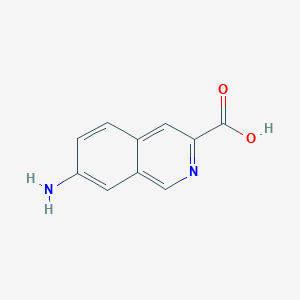
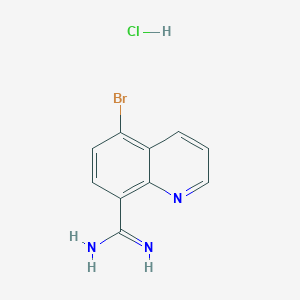
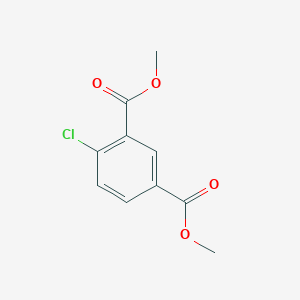
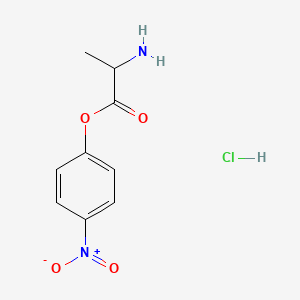
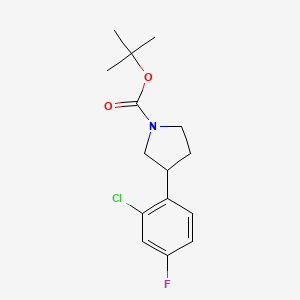
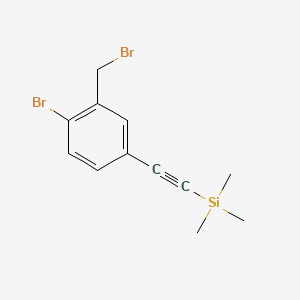
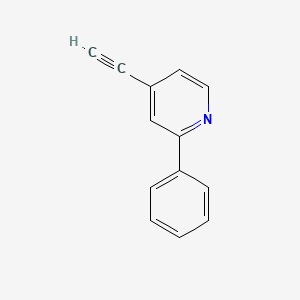
![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)

